BenchChemオンラインストアへようこそ!

N-(4-cyanophenyl)-2-hydroxybenzamide

Antimycobacterial Tuberculosis drug discovery Salicylanilide SAR

N-(4-Cyanophenyl)-2-hydroxybenzamide (CAS 16308-11-5, MF C₁₄H₁₀N₂O₂, MW 238.24) is a 4′-cyano-substituted salicylanilide—a member of the 2-hydroxy-N-phenylbenzamide family whose antimycobacterial pharmacophore requires a free phenolic hydroxyl on the salicylic acid moiety and electron-withdrawing substituents on the aniline ring. The compound is distinguished within its class by bearing a single para-cyano group on the anilide ring without additional halogenation on the salicyl portion, placing it at a defined position in the structure-activity landscape mapped by Waisser et al.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 16308-11-5
Cat. No. B3323266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-2-hydroxybenzamide
CAS16308-11-5
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O
InChIInChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18)
InChIKeyFUAUEJWQTUPNQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)-2-hydroxybenzamide (CAS 16308-11-5): Salicylanilide-Class Chemical Profile for Antimycobacterial and Antibacterial Research Procurement


N-(4-Cyanophenyl)-2-hydroxybenzamide (CAS 16308-11-5, MF C₁₄H₁₀N₂O₂, MW 238.24) is a 4′-cyano-substituted salicylanilide—a member of the 2-hydroxy-N-phenylbenzamide family whose antimycobacterial pharmacophore requires a free phenolic hydroxyl on the salicylic acid moiety and electron-withdrawing substituents on the aniline ring [1]. The compound is distinguished within its class by bearing a single para-cyano group on the anilide ring without additional halogenation on the salicyl portion, placing it at a defined position in the structure-activity landscape mapped by Waisser et al. across 143 salicylanilide congeners evaluated against Mycobacterium tuberculosis, M. kansasii, and M. avium [2].

Why 4′-Substituent Identity Is Decisive for Salicylanilide Antimycobacterial Potency: The N-(4-Cyanophenyl)-2-hydroxybenzamide Case


Within the salicylanilide class, the aniline-ring para-substituent alone can shift the M. tuberculosis H37Rv MIC by more than 15-fold, making generic substitution between analogs scientifically unsound [1]. The 4-cyano compound occupies a specific potency tier (MIC 13–25 µM) that is distinct from both the more potent 4-trifluoromethyl analog (MIC 1.6–3.1 µM) and the inactive unsubstituted parent (MIC >50 µM), demonstrating that neither potency nor mechanism can be inferred solely from core scaffold membership [2]. The cyano group's combination of strong electron-withdrawing character (Hammett σp = 0.66), linear geometry, and hydrogen-bond acceptor capacity produces an activity profile that cannot be replicated by halogenated or alkylated 4′-substituted salicylanilides, directly impacting experimental reproducibility and SAR interpretation in procurement decisions [1].

Quantitative Differential Evidence for N-(4-Cyanophenyl)-2-hydroxybenzamide: Head-to-Head Antimycobacterial, Cytotoxicity, and SAR Positioning Data


Antimycobacterial MIC Against M. tuberculosis H37Rv: 4-CN vs. 4-CF3, 4-OCF3, 4-F, and Unsubstituted Salicylanilide Analogs

In a head-to-head comparative evaluation of 4′-monosubstituted salicylanilides against M. tuberculosis H37Rv, N-(4-cyanophenyl)-2-hydroxybenzamide (compound 43) exhibited an MIC of 13–25 µM, placing it in the 'weak activity' tier [1]. This is 4- to 15-fold less potent than the 4-trifluoromethyl analog (compound 29, MIC 1.6–3.1 µM), 4- to 8-fold less potent than the 4-fluoro analog (compound 41, MIC 3.1–6.3 µM), and 2- to 8-fold less potent than the 4-trifluoromethoxy analog (compound 42, MIC 3.1–6.3 µM). The 4-cyano compound retains measurable activity above the detection threshold, unlike the unsubstituted parent (compound 47, MIC >50 µM) and the 4-methoxy analog (compound 46, MIC >50 µM), confirming that the cyano group contributes partial but suboptimal activity within the electron-withdrawing series [1].

Antimycobacterial Tuberculosis drug discovery Salicylanilide SAR

Mammalian Cytotoxicity and Selectivity Index: 4-CN vs. 4-CF3 and 4-OCF3 Salicylanilides in J774.1 Macrophages

In the same study, cytotoxicity was assessed in parallel against the J774.1 murine macrophage cell line, yielding an IC50 of 11 µM for the 4-CN compound (43) [1]. The derived selectivity index (SI = IC50/MIC) ranges from 0.44 to 0.85, indicating that the antimycobacterial MIC and mammalian cytotoxicity IC50 overlap substantially, consistent with the proposed proton-shuttle mechanism that does not discriminate between bacterial and mammalian membranes [1]. For comparison, the 4-CF3 analog (29) showed an IC50 of 5.9 µM with SI of 1.9–3.7, and the 4-OCF3 analog (42) showed an IC50 of 7.3 µM with SI of 1.2–2.4. Although the 4-CN compound's absolute cytotoxicity is modestly lower than the more potent analogs, its unfavorable SI renders it unsuitable for direct therapeutic translation while still serving as a valuable mechanistic probe [1].

Cytotoxicity Selectivity index Macrophage toxicity

Electron-Withdrawing Group SAR Paradox: 4-CN (σp = 0.66) vs. 4-CF3 (σp = 0.54) Potency Inversion in Salicylanilide Antimycobacterial Activity

The Hammett σp constant for the cyano group (0.66) exceeds that of the trifluoromethyl group (0.54), predicting stronger electron withdrawal and, based on the general SAR trend favoring electron-withdrawing groups on the aniline ring, potentially greater antimycobacterial activity [1]. However, the observed MIC rank order is inverted: p-CF3 (1.6–3.1 µM) > p-OCF3 (3.1–6.3 µM) > p-F (3.1–6.3 µM) > p-CN (13–25 µM) [1]. This inversion indicates that antimycobacterial potency in this series is governed by factors beyond Hammett electronics alone, likely involving steric tolerance of the para-substituent geometry and/or hydrogen-bond acceptor interactions with the target membrane or protein environment. The linear, rod-like cyano group contrasts with the tetrahedral CF3 group, and the nitrile nitrogen can act as a hydrogen-bond acceptor (unlike CF3), potentially interfering with the proton-shuttle mechanism proposed for this compound class [1]. This SAR paradox is a class-level inference derived from the systematic evaluation of 94 salicylanilide analogs within a single experimental framework.

Structure-activity relationship Hammett analysis Proton-shuttle mechanism

Cross-Class Antibacterial Potency Context: 4-CN Salicylanilide vs. Niclosamide and Oxyclozanide Against Drug-Resistant Staphylococcus aureus

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), the most clinically established salicylanilide, exhibits an MIC of 0.125 µg/mL (~0.38 µM) against methicillin-resistant S. aureus (MRSA) strain MW2, while oxyclozanide shows an MIC of 0.5 µg/mL [1]. Although N-(4-cyanophenyl)-2-hydroxybenzamide has not been directly evaluated in the same MRSA assay, its antimycobacterial SAR positioning—4- to 15-fold weaker than halogenated analogs and lacking the 5-chloro substitution on the salicyl ring critical for potency—predicts substantially higher MIC values against Gram-positive bacteria [2]. This cross-study inference is supported by the established SAR principle that both salicyl-ring halogenation and electron-withdrawing anilide substitution are required for low-micromolar to nanomolar antibacterial activity in this scaffold [2]. The 4-CN compound's value proposition therefore lies not in superior potency but in its utility as a minimally substituted probe to isolate the contribution of the cyano pharmacophore in target-based screens.

Antibacterial MRSA Salicylanilide anthelmintics

Synthetic Handle Differentiation: 4-Cyano Group as a Versatile Derivatization Node vs. Halogenated Salicylanilide Analogs

The 4-cyano substituent on N-(4-cyanophenyl)-2-hydroxybenzamide provides a chemically orthogonal reactive handle that is absent in halogenated salicylanilides such as the 4-Cl, 4-Br, 4-F, or 4-CF3 analogs [1]. The nitrile group can be selectively transformed via: (i) hydrolysis to the corresponding carboxylic acid or primary amide, (ii) reduction to the aminomethyl derivative, (iii) cycloaddition to form tetrazoles, or (iv) nucleophilic addition to generate imine or amidine intermediates. This contrasts with halogen substituents, which are restricted to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) requiring transition-metal catalysis [1]. The synthetic routes documented for this compound involve condensation of phenyl salicylate with 4-aminobenzonitrile, and the product has been further elaborated into BINOL-derived chiral ligands for asymmetric catalysis, demonstrating practical downstream utility not shared by halogen-terminated analogs [2].

Synthetic chemistry Derivatization Ligand design

High-Value Research Application Scenarios for N-(4-Cyanophenyl)-2-hydroxybenzamide Based on Quantitative Differential Evidence


Mechanistic Probe for Dissecting Non-Electronic Contributions to Salicylanilide Proton-Shuttle Activity

The 4-CN compound's paradoxical potency rank (weaker than 4-CF3 despite higher Hammett σp) makes it an essential tool compound for laboratories investigating the molecular mechanism of salicylanilide-mediated proton-gradient disruption. When used alongside the 4-CF3 (cpd 29) and 4-F (cpd 41) analogs in mitochondrial uncoupling assays, the 4-CN compound's distinct H-bond acceptor geometry enables researchers to experimentally decouple electronic effects from steric and hydrogen-bonding contributions to membrane permeation and protonophoric activity [1]. This application is supported by the head-to-head MIC and IC50 data from Lee et al. 2013 establishing the compound's precise position in the 4′-substituent activity series [1].

Negative-Control Compound for Antimycobacterial High-Throughput Screening Cascades

With an MIC of 13–25 µM against M. tuberculosis H37Rv [1], N-(4-cyanophenyl)-2-hydroxybenzamide occupies a defined 'weak-activity' window that is ideal for use as a threshold control in HTS triage. Compounds with MICs below this value warrant further investigation, while those above can be deprioritized. This is preferable to using the unsubstituted salicylanilide (MIC >50 µM) as a negative control, because the 4-CN compound confirms that the assay is capable of detecting weak but real electron-withdrawing-group-dependent activity, reducing false-negative risk in screening cascades [1].

Starting Material for Diversity-Oriented Synthesis of Salicylanilide-Derived Chemical Libraries

The 4-cyano substituent enables four orthogonal derivatization pathways (hydrolysis to acid/amide, reduction to amine, tetrazole formation, nucleophilic addition) that are chemically inaccessible from halogenated salicylanilide analogs [1]. Medicinal chemistry groups building focused libraries around the salicylanilide core should prioritize procurement of this compound as a key intermediate, because a single batch can yield multiple distinct chemotypes through divergent synthesis, maximizing library diversity per unit cost [2].

Reference Standard for QSAR Model Validation in Antimycobacterial Salicylanilide Research

The Waisser group's Free-Wilson/Hansch QSAR model, built on 143 salicylanilides including the 4-CN compound, established quantitative relationships between substituent physicochemical parameters and antimycobacterial activity across M. tuberculosis, M. kansasii, and M. avium [1]. The 4-CN compound serves as a critical validation data point for computational models because its activity deviates from simple Hammett-based predictions, providing a stringent test of model generalizability. Procurement of this specific compound enables independent experimental verification of published QSAR models before their application to virtual screening campaigns [1].

Quote Request

Request a Quote for N-(4-cyanophenyl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.